molecular formula C16H24O3 B13872372 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde

Cat. No.: B13872372
M. Wt: 264.36 g/mol
InChI Key: YDKCPCVYYZZTPJ-UHFFFAOYSA-N
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Description

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H24O3 It is a derivative of benzaldehyde, featuring an ethylhexoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethylhexanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the benzaldehyde and the alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethylhexoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 3-(2-Ethylhexoxy)-4-methoxybenzoic acid.

    Reduction: 3-(2-Ethylhexoxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylhexoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the ethylhexoxy group, making it less lipophilic.

    2-Ethylhexanol: Lacks the benzaldehyde and methoxy groups, limiting its reactivity.

    3-(2-Ethylhexoxy)benzaldehyde: Lacks the methoxy group, affecting its chemical properties.

Uniqueness

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is unique due to the presence of both the ethylhexoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its potential reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-(2-ethylhexoxy)-4-methoxybenzaldehyde

InChI

InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-16-10-14(11-17)8-9-15(16)18-3/h8-11,13H,4-7,12H2,1-3H3

InChI Key

YDKCPCVYYZZTPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

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